4-Isoamylresorcinol

Description

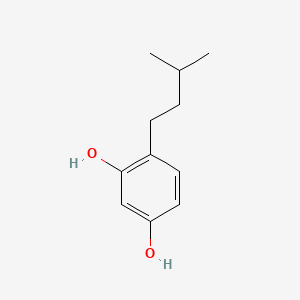

4-Isoamylresorcinol (IUPAC name: 4-(3-methylbutyl)-1,3-benzenediol) is a substituted resorcinol derivative featuring a branched isoamyl (3-methylbutyl) group at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 180.24 g/mol (calculated). Structurally, the isoamyl substituent distinguishes it from linear alkyl analogs, influencing its physicochemical properties and applications.

Properties

CAS No. |

15116-17-3 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

4-(3-methylbutyl)benzene-1,3-diol |

InChI |

InChI=1S/C11H16O2/c1-8(2)3-4-9-5-6-10(12)7-11(9)13/h5-8,12-13H,3-4H2,1-2H3 |

InChI Key |

NYARJMRXCRSQPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1=C(C=C(C=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isoamylresorcinol typically involves the alkylation of resorcinol with isoamyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Isoamylresorcinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-Isoamylresorcinol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

Medicine: Research is ongoing to explore its potential as an antimicrobial and anti-inflammatory agent.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Isoamylresorcinol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, functional, and applicative differences between 4-isoamylresorcinol and analogous resorcinol derivatives:

Structural and Functional Analysis

- Branching vs. Linearity: this compound’s branched C₅ chain (vs. linear C₅ in 4-pentylresorcinol) impacts steric effects and solubility, critical for its role in stabilizing sunscreen formulations .

- Alkyl Chain Length: Increasing chain length (e.g., C₆ in 4-hexylresorcinol) enhances lipophilicity but restricts applications to non-human uses due to toxicity concerns .

- Functional Groups: The thiazole and azo groups in Isobuthylamido Thiazolyl Resorcinol and 4-(4-nitrophenylazo)resorcinol, respectively, introduce electronic effects, altering reactivity and application scope (e.g., pharmaceuticals vs. dyes) .

Application-Specific Findings

- Cosmetic Efficacy: this compound’s branching improves compatibility with organic sunscreens, preventing crystallization and enhancing shelf life . In contrast, linear analogs like 4-pentylresorcinol lack this stabilizing effect.

- Safety Profiles: 4-Hexylresorcinol is explicitly restricted from human use due to acute toxicity risks, whereas this compound is deemed safe for topical formulations under regulatory guidelines .

- Synthetic Utility: this compound serves as a precursor in synthesizing hydroxyacetophenones, demonstrating its versatility in organic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.